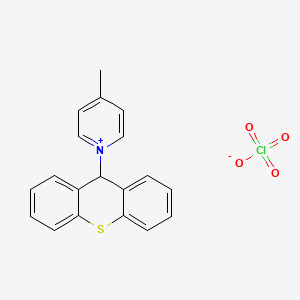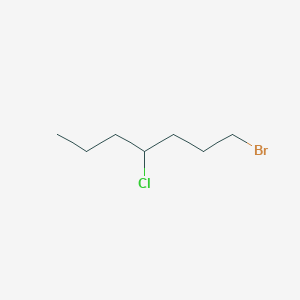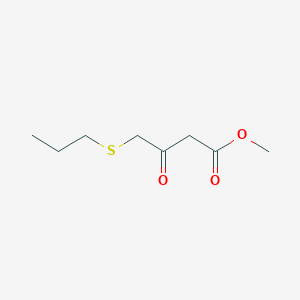
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate is an organic compound that belongs to the class of cyclohexadienes. This compound is characterized by a cyclohexa-1,3-diene ring substituted with a butyl ester group and an isopropyl group. It is a colorless liquid with a distinct chemical structure that makes it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate typically involves the esterification of 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound from any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the cyclohexa-1,3-diene ring to single bonds, forming cyclohexane derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as alcohols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog without the ester and isopropyl groups.
Cyclohexane: A fully saturated analog with no double bonds.
Butyl cyclohexane carboxylate: An ester derivative without the diene structure.
Uniqueness
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate is unique due to its combination of a cyclohexa-1,3-diene ring with both an ester and an isopropyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
116472-05-0 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
butyl 4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C14H22O2/c1-4-5-10-16-14(15)13-8-6-12(7-9-13)11(2)3/h6,8,11H,4-5,7,9-10H2,1-3H3 |
Clé InChI |
KCOQFDOOHOWDSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(CC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14305544.png)



![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
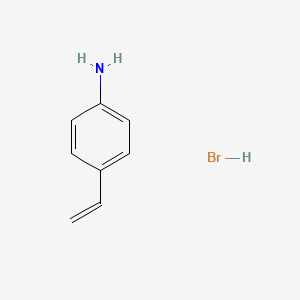
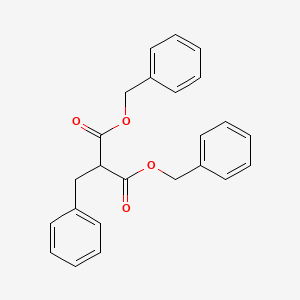

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
